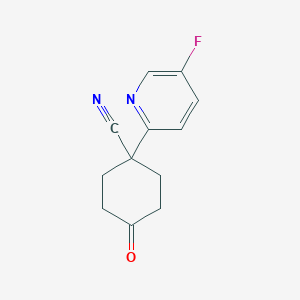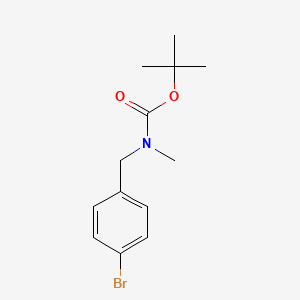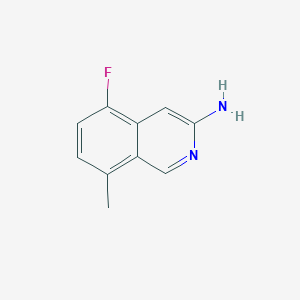
5-氟-8-甲基异喹啉-3-胺
描述
5-Fluoro-8-methylisoquinolin-3-amine is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol. This compound has garnered significant attention in the scientific community due to its diverse range of properties, particularly in the field of medicinal chemistry.
科学研究应用
5-Fluoro-8-methylisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including organic light-emitting diodes (OLEDs) and other electronic components.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including 5-Fluoro-8-methylisoquinolin-3-amine, has been a topic of interest for chemists. Traditional methods for synthesizing isoquinoline derivatives involve the use of strong acids or bases as catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions . these conventional reactions often result in the formation of isomers and side products.
Recent advancements have led to the development of more efficient and environmentally friendly methods. One such method involves the use of amine-catalyzed synthesis, where 1,5-alkyne-imine exocyclization is followed by the N-cyclization to produce substituted isoquinolines .
Industrial Production Methods
Industrial production methods for 5-Fluoro-8-methylisoquinolin-3-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to minimize the formation of impurities and by-products.
化学反应分析
Types of Reactions
5-Fluoro-8-methylisoquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
作用机制
The mechanism of action of 5-Fluoro-8-methylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, fluorinated isoquinolines are known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death .
相似化合物的比较
Similar Compounds
5-Fluoroisoquinoline: Similar in structure but lacks the methyl group at the 8-position.
8-Methylisoquinoline: Similar in structure but lacks the fluorine atom at the 5-position.
5-Fluoro-8-methylquinoline: Similar in structure but has a different nitrogen position in the ring.
Uniqueness
5-Fluoro-8-methylisoquinolin-3-amine is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to molecular targets.
属性
IUPAC Name |
5-fluoro-8-methylisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-9(11)7-4-10(12)13-5-8(6)7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRRXSAUAHKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC(=CC2=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731297 | |
| Record name | 5-Fluoro-8-methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956100-73-5 | |
| Record name | 5-Fluoro-8-methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


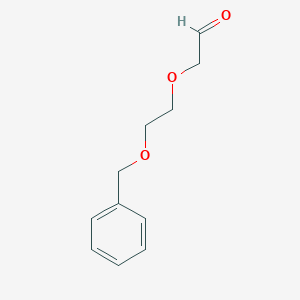
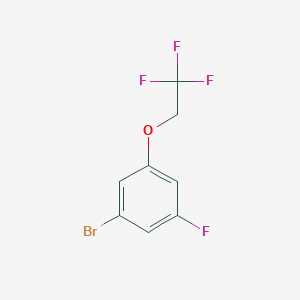
![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)

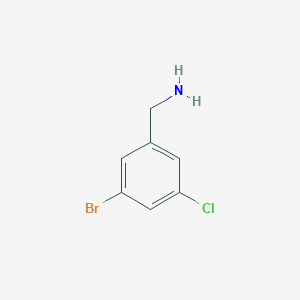
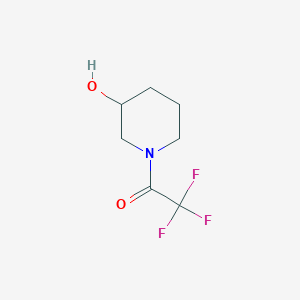
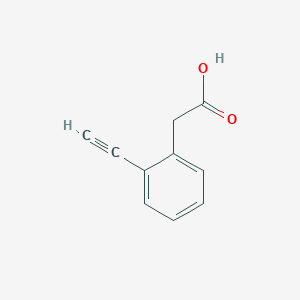
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
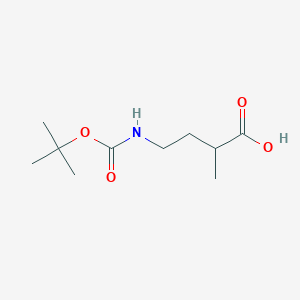
![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
